1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
The compound “1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a complex organic molecule that contains a pyrrole ring, a carboxylic acid group, and a fluorophenyl group . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but it has two nonadjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a carboxylic acid group, and a fluorophenyl group . The exact structure would depend on the positions of these groups in the molecule.
Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring .
Scientific Research Applications
Chemical Synthesis and Modification
The compound has been involved in studies exploring its synthesis and chemical modification possibilities. For example, research on the reaction of methyl pyrrole-2-carboxylate with epoxides demonstrated the potential to yield various carboxylic acid derivatives under different conditions, showcasing the compound's versatility in chemical synthesis (Irwin & Wheeler, 1972). Similarly, studies on the synthesis of pyrrolo[2,3-c]azepine-4,8-dione derivatives highlight the methods for creating structurally related compounds, potentially expanding its application in medicinal chemistry (Hu Bin-bin, 2012).
Biological Activity and Pharmacological Potential
Research has also delved into the biological activities and potential pharmacological applications of compounds structurally related to 1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid. For instance, compounds with the pyrrole-1-carboxylic acid structure have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing promising results that could guide future drug development (Massa et al., 1989). Another study on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs, underscores the relevance of fluoro-substituted carboxylic acids in medicinal chemistry (Jianqing Zhang et al., 2019).
Material Science and Chemical Properties
Further research has explored the unique chemical properties of fluorine-substituted compounds, including those similar to this compound. Studies on the directing effects of fluorine in lithiation reactions, for example, have provided insights into how the presence of a fluorine atom can influence chemical reactivity and stability, offering valuable information for the design of new chemical entities (Faigl et al., 1998).
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from the properties of similar compounds that it may interact with its targets through a process of binding and causing conformational changes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Based on the known biological activities of similar compounds, it can be inferred that the compound may have a broad range of effects at the molecular and cellular level .
Future Directions
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-11-4-2-1-3-9(11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXWETPYYLIXRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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